2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(2-ethoxyphenyl)acetamide
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Description
The compound appears to contain an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications
Structural Analysis
The compound's structure has been studied for its unique properties. For instance, a related compound, N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, was analyzed to understand its crystalline structure and molecular interactions, revealing significant insights into its planar imidazolidine-2,4-dione system and molecular packing stabilized by intermolecular hydrogen bonds (Sethusankar, Thennarasu, Velmurugan, & Moon Jib-Kim, 2002).
Pharmaceutical Applications
Various derivatives of the compound have been explored for their potential in treating diseases. For example, a derivative, K-604, was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), suggesting potential therapeutic applications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Chemical Synthesis and Derivatives
The compound has been involved in the synthesis of novel derivatives with potential biological activities. For instance, chloroacetonitrile was used to prepare novel arylidene derivatives, showing the versatility of the compound in creating diverse chemical entities (Khalil, Elsayed, Mohamed, & Raafat, 2017). Additionally, a series of N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were synthesized, demonstrating cytotoxic activity against human cancer cell lines, suggesting the compound's role in cancer research (Ding et al., 2012).
Antioxidant and Anti-Inflammatory Properties
Novel derivatives of the compound have shown promising antioxidant and anti-inflammatory activities. This indicates the compound's potential in developing treatments for inflammatory and oxidative stress-related conditions (Koppireddi et al., 2013).
Receptor Antagonism
Derivatives of the compound have been investigated for their potential as receptor antagonists. This includes research into histamine H(3)-receptor antagonists, showing the compound's application in neuropharmacology and potentially treating cognitive diseases (Meier et al., 2001).
Properties
IUPAC Name |
2-[4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4O4/c1-2-31-16-6-4-3-5-15(16)24-17(28)11-25-9-7-14(8-10-25)26-12-18(29)27(19(26)30)13-20(21,22)23/h3-6,14H,2,7-13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHZUWAPNVWRGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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